2,5-dibromo-N,N-diethyl-4-methylbenzenesulfonamide
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Overview
Description
2,5-dibromo-N,N-diethyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C11H15Br2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two bromine atoms at positions 2 and 5, a diethylamino group at the nitrogen atom, and a methyl group at position 4. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N,N-diethyl-4-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-4-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dibromo-N,N-diethyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include debrominated benzenesulfonamides.
Scientific Research Applications
2,5-dibromo-N,N-diethyl-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted benzenesulfonamides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N,N-diethyl-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the sulfonamide group play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dibromo-4-methylbenzenesulfonamide: Similar structure but lacks the diethylamino group.
2,5-dibromo-N,N-diethyl-4-methoxybenzenesulfonamide: Similar structure with a methoxy group instead of a methyl group.
1,4-dibromo-2,5-dimethylbenzene: Similar bromination pattern but lacks the sulfonamide group.
Uniqueness
2,5-dibromo-N,N-diethyl-4-methylbenzenesulfonamide is unique due to the presence of both bromine atoms and the diethylamino group, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-dibromo-N,N-diethyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO2S/c1-4-14(5-2)17(15,16)11-7-9(12)8(3)6-10(11)13/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSUPPGIBGOOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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